6-(1H-imidazol-2-yl)quinoxaline
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Overview
Description
6-(1H-imidazol-2-yl)quinoxaline is a heterocyclic compound that features both imidazole and quinoxaline rings. These structures are known for their significant biological and chemical properties. The imidazole ring, a five-membered ring containing two nitrogen atoms, is a common motif in many biologically active molecules. The quinoxaline ring, a bicyclic structure composed of a benzene ring fused to a pyrazine ring, is also prevalent in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-imidazol-2-yl)quinoxaline typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzylamine with glyoxal, followed by cyclization with formamide under acidic conditions . Another approach involves the reaction of 2-nitroaniline with glyoxal, followed by reduction and cyclization .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-(1H-imidazol-2-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted quinoxalines, quinoxaline N-oxides, and various quinoxaline derivatives with functional groups such as halogens, alkyl, and sulfonyl groups .
Scientific Research Applications
6-(1H-imidazol-2-yl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(1H-imidazol-2-yl)quinoxaline involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and phosphodiesterases, which play crucial roles in cell signaling and metabolism.
Receptor Binding: It can bind to receptors such as adenosine and benzodiazepine receptors, modulating their activity and affecting cellular responses.
Pathways Involved: The compound influences pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Imidazo[1,2-a]quinoxaline: Another heterocyclic compound with similar biological activities but different structural features.
Imidazo[1,5-a]quinoxaline: Known for its anticancer and neuroprotective properties.
Uniqueness: 6-(1H-imidazol-2-yl)quinoxaline stands out due to its unique combination of imidazole and quinoxaline rings, which confer a broad spectrum of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H8N4 |
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Molecular Weight |
196.21 g/mol |
IUPAC Name |
6-(1H-imidazol-2-yl)quinoxaline |
InChI |
InChI=1S/C11H8N4/c1-2-9-10(13-4-3-12-9)7-8(1)11-14-5-6-15-11/h1-7H,(H,14,15) |
InChI Key |
XUHLXSVMZGCWHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C3=NC=CN3 |
Origin of Product |
United States |
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